Stacofylline
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Overview
Description
Preparation Methods
Stacofylline can be synthesized through various chemical routes. One common method involves the reaction of xanthine derivatives with specific reagents under controlled conditions. The preparation method for in vivo formula includes dissolving the drug in dimethyl sulfoxide (DMSO) and mixing with polyethylene glycol (PEG300), Tween 80, and distilled water . Industrial production methods typically involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity.
Chemical Reactions Analysis
Stacofylline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different pharmacological properties.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others, altering its chemical and biological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a research tool to study xanthine derivatives and their chemical properties.
Medicine: It has shown promise in treating cognitive disorders and migraine headaches.
Mechanism of Action
Stacofylline exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, this compound increases the levels of acetylcholine, enhancing cholinergic transmission and improving cognitive function. This mechanism is particularly relevant in the treatment of cognitive disorders and memory deficits .
Comparison with Similar Compounds
Stacofylline is unique among xanthine derivatives due to its potent acetylcholinesterase inhibitory activity. Similar compounds include:
Caffeine: Another xanthine derivative with stimulant effects but less potent acetylcholinesterase inhibition.
Theophylline: Used primarily as a bronchodilator, it has different pharmacological properties compared to this compound.
Pentoxifylline: Known for its use in treating peripheral arterial disease, it has a different mechanism of action.
This compound’s unique combination of acetylcholinesterase inhibition and potential therapeutic applications sets it apart from these similar compounds.
Properties
CAS No. |
98833-92-2 |
---|---|
Molecular Formula |
C20H33N7O3 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)propyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H33N7O3/c1-6-26(7-2)20(30)27-13-11-25(12-14-27)10-8-9-15-21-17-16(22(15)3)18(28)24(5)19(29)23(17)4/h6-14H2,1-5H3 |
InChI Key |
PKXWXHGLEXOSQK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)N1CCN(CC1)CCCC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)CCCC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |
Related CAS |
138472-18-1 (Parent) |
Origin of Product |
United States |
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